2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester
CAS No.: 124957-36-4
Cat. No.: VC20862998
Molecular Formula: C13H14O4
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 124957-36-4 |
---|---|
Molecular Formula | C13H14O4 |
Molecular Weight | 234.25 g/mol |
IUPAC Name | methyl 2-[acetyloxy(phenyl)methyl]prop-2-enoate |
Standard InChI | InChI=1S/C13H14O4/c1-9(13(15)16-3)12(17-10(2)14)11-7-5-4-6-8-11/h4-8,12H,1H2,2-3H3 |
Standard InChI Key | BCEVEYRXQTUYLG-UHFFFAOYSA-N |
SMILES | CC(=O)OC(C1=CC=CC=C1)C(=C)C(=O)OC |
Canonical SMILES | CC(=O)OC(C1=CC=CC=C1)C(=C)C(=O)OC |
Introduction
Nomenclature and Identification
Chemical Identifiers
The compound is associated with several identifiers that facilitate its recognition and classification in chemical databases and scientific literature. Table 1 summarizes these identifiers.
Table 1: Chemical Identifiers of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester
Alternative Names and Synonyms
The compound is known by several synonyms in the scientific literature:
Chemical Structure and Physical Properties
Structural Features
The chemical structure of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester consists of:
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A phenyl ring (C₆H₅-) attached to a carbon atom
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An acetoxy group (CH₃COO-) attached to the same carbon atom as the phenyl ring
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A methylene-substituted acrylate moiety (methyl prop-2-enoate) connected to the aforementioned carbon atom
The structure contains one undefined stereocenter at the carbon atom bearing both the phenyl ring and the acetoxy group, which can lead to the existence of enantiomers .
Physicochemical Properties
The compound possesses specific physicochemical properties that influence its behavior in chemical reactions and biological systems. Table 2 presents these properties.
Table 2: Physicochemical Properties of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester
The XLogP3-AA value of 2.1 indicates moderate lipophilicity, suggesting potential membrane permeability while maintaining a reasonable degree of water solubility. The absence of hydrogen bond donors combined with four hydrogen bond acceptors characterizes its hydrogen bonding capabilities .
Spectral Characteristics
Spectral Data
Spectral data available for 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester include 13C NMR spectra, GC-MS data, and IR spectra, which are valuable for structural elucidation and purity assessment . These spectroscopic techniques provide crucial information for compound identification and characterization.
Mass Spectrometry
GC-MS data for 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester would typically show a molecular ion peak at m/z 234, corresponding to its molecular weight, along with fragmentation patterns characteristic of the acetoxy group, phenyl ring, and acrylate moiety .
Infrared (IR) Spectroscopy
The IR spectrum of the compound would display characteristic absorption bands for:
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C=O stretching vibrations of the ester and acetoxy groups
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C=C stretching of the acrylate double bond
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C-O stretching vibrations of the ester groups
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Aromatic C-H and C=C stretching vibrations of the phenyl ring
Chemical Reactivity and Reactions
Functional Group Reactivity
The reactivity of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester is influenced by several functional groups present in its structure:
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Acrylate Double Bond: Capable of participating in addition reactions, including Michael additions, Diels-Alder reactions, and radical polymerizations
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Acetoxy Group: Susceptible to hydrolysis under acidic or basic conditions
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Methyl Ester: Can undergo transesterification, hydrolysis, and reduction reactions
Applications and Research Significance
Synthetic Intermediates
The compound likely serves as a versatile synthetic intermediate in organic chemistry, potentially useful in the preparation of:
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Bioactive compounds with pharmaceutical applications
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Building blocks for polymer synthesis
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Precursors for complex natural product synthesis
Structural Analogues and Related Compounds
Several compounds structurally related to 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester have been identified, which may share similar properties and applications:
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Methyl 2-acetoxypropanoate (CAS: 6284-75-9), which lacks the phenyl ring but contains similar acetoxy and methyl ester functionalities
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Methyl acrylate (CAS: 96-33-3), which represents the core acrylate structure without the acetoxy-phenyl-methyl substituent
Research Gaps and Future Directions
Despite the information available on 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester, several research gaps and opportunities for future investigation exist:
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Detailed studies on its stereochemistry and the preparation of enantiomerically pure forms
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Investigation of its potential in asymmetric synthesis
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Comprehensive evaluation of its reactivity under various conditions
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Exploration of its applicability in green chemistry and sustainable synthesis
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Assessment of its biological activities, if any
Future research could focus on these aspects to expand our understanding of this compound and maximize its utility in various scientific and industrial applications.
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